molecular formula C17H13F3N4O2 B2577768 N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide CAS No. 2253640-21-8

N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide

Cat. No. B2577768
CAS RN: 2253640-21-8
M. Wt: 362.312
InChI Key: MJNLLVRAHCUUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide, commonly referred to as TOFA, is a small molecule inhibitor that has been widely used in scientific research to study lipid metabolism and cancer biology.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research has shown that derivatives of benzimidazole, including compounds structurally related to N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide, have been synthesized and evaluated for their biological activities. A study by Sindhe et al. (2016) synthesized a series of N-substituted carboxamide benzimidazoles, demonstrating promising antimicrobial activity against tested microorganisms and significant antioxidant properties. This indicates the potential use of such compounds in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Antiprotozoal Activity

Another study highlighted the synthesis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives with notable antiparasitic activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. Some of these compounds showed higher activity than standard treatments like metronidazole and albendazole, pointing towards their potential as selective antiprotozoal agents (Flores-Carrillo et al., 2017).

Anticancer Potential

Compounds bearing the benzimidazole moiety have also been evaluated for their anticancer activity. Bakare (2021) synthesized nitrogen heterocycles containing a carboxamide group and evaluated them against the MCF-7 cell line. The study discovered compounds with potent cytotoxic activities, suggesting the potential of such structures in cancer treatment strategies (Bakare, 2021).

properties

IUPAC Name

N-(2-anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c18-17(19,20)16-23-12-7-6-10(8-13(12)24-16)15(26)21-9-14(25)22-11-4-2-1-3-5-11/h1-8H,9H2,(H,21,26)(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNLLVRAHCUUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide

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